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This guide provides a comprehensive overview of the Leukotriene B4 (LTB4) and its high-
affinity receptor, BLT1, signaling pathway. This critical inflammatory axis plays a pivotal role in
orchestrating immune responses and is a key target in the development of therapeutics for a
range of inflammatory diseases.

Core Components and Mechanism

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO)
pathway of arachidonic acid metabolism.[1] It exerts its biological effects primarily through the
G protein-coupled receptor, BLT1.[1][2] BLT1 is a high-affinity receptor for LTB4, with a
dissociation constant (Kd) typically in the low nanomolar range, and is predominantly
expressed on the surface of leukocytes, including neutrophils, monocytes, macrophages,
eosinophils, and certain T-cell subsets.[1][3][4]

Upon LTB4 binding, BLT1 undergoes a conformational change, leading to the activation of
heterotrimeric G proteins, primarily of the Gi family.[1][5] This activation is sensitive to pertussis
toxin, confirming the involvement of Gi proteins.[6] The dissociation of the G protein into its Gai
and Gy subunits initiates a cascade of downstream signaling events.

Downstream Signaling Cascades
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The activation of BLT1 triggers multiple intracellular signaling pathways that mediate the
diverse cellular responses to LTB4. The principal cascades are outlined below.

Phospholipase C (PLC) and Calcium Mobilization

The Gy subunits of the activated G protein stimulate phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the
endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[7][8]
This initial calcium transient is often followed by a sustained influx of extracellular calcium
through store-operated calcium channels, such as the Calcium Release-Activated Channel
(CRAC).[7][9] The resulting increase in intracellular calcium concentration is a critical event for
many downstream cellular functions, including enzyme activation, gene expression, and cell
migration.[10][11]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

LTB4 binding to BLT1 also leads to the activation of phosphoinositide 3-kinase (PI3K),
particularly the y isoform (PI3Ky), which is activated by Gy subunits.[1][12] PI3K
phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts
as a docking site for proteins containing pleckstrin homology (PH) domains, such as the
serine/threonine kinase Akt (also known as protein kinase B).[13] This recruitment to the
plasma membrane allows for the phosphorylation and activation of Akt by phosphoinositide-
dependent kinase 1 (PDK1) and the mTORC2 complex.[13] The PI3K/Akt pathway is crucial for
cell survival, proliferation, and migration.[12][14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The LTB4/BLT1 axis also activates the mitogen-activated protein kinase (MAPK) cascades,
including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal
kinase (JNK) pathways.[1][15] The activation of ERK1/2 is a prominent downstream event and
is often used as a marker of BLT1 engagement.[16][17] The precise mechanisms linking BLT1
to MAPK activation are complex and can involve both G protein-dependent and independent
pathways, as well as crosstalk from the PI3K/Akt pathway.[1][18][19] For instance, in
neutrophils, LTB4-induced activation of ERK and p38 MAPK can be dependent on PI3K
activity.[1] The MAPK pathways regulate a wide array of cellular processes, including gene
expression, inflammation, and apoptosis.[20]
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Receptor Desensitization and Internalization

Prolonged exposure to LTB4 leads to the desensitization and internalization of BLT1, a
mechanism to attenuate signaling.[10][21] This process is initiated by the phosphorylation of
serine and threonine residues in the C-terminal tail of the activated receptor by G protein-
coupled receptor kinases (GRKSs).[22][23] Phosphorylation of BLT1 by GRK2 has been shown
to be a key step.[21] This phosphorylation event increases the affinity of the receptor for 3-
arrestins.[22][24] While B-arrestin binding classically sterically hinders further G protein
coupling and promotes receptor internalization via clathrin-coated pits, some studies suggest
that BLT1 internalization is dependent on GRK2 but may be independent of B-arrestins.[21][22]

Quantitative Data

The following tables summarize key quantitative parameters associated with the LTB4/BLT1

signaling pathway.

Table 1: Ligand and Antagonist Binding Affinities and Potencies
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Cell
Reference(s
Compound Type Parameter Value TypelSyste
m
LTB4 Agonist Kd ~0.1-2 nM Leukocytes [1]
) EC50 (Caz2+ Differentiated
LTB4 Agonist o 2nM [10]
mobilization) U-937 cells
11.7 uM
EC50 .
) (direct Sensory
LTB4 Agonist (Thermal [25]
, TRPV1 Neurons
Hyperalgesia) o
activation)
) ) Human
ONO-4057 Antagonist Ki 3.7+£09nM ) [26]
Neutrophils
) IC50 (Ca2+ Human
ONO-4057 Antagonist o 0.7+ 0.3 uM ) [26][27]
mobilization) Neutrophils
) IC50 Human
ONO-4057 Antagonist ) 0.9+0.1uM ) [26]
(Chemotaxis) Neutrophils
_ IC50 (LTB4
U-75302 Antagonist o - - [15]
binding)
U-75302 Antagonist - - - [6]

Table 2: BLT1 Expression in Human Leukocytes
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Cell Type Expression Level Comments Reference(s)
) ) Constitutively

Neutrophils High [4][28]

expressed.

Expression is down-

regulated by pro-

inflammatory stimuli
Monocytes (Classical IFN-y, LPS) and up-

ytes ( High (IFN-y ) _ p 2]

CD14++CD16-) regulated by anti-

inflammatory agents

(IL-10,

dexamethasone).
Monocytes

Low [29]
(CD14+CD16+)
Eosinophils Moderate [1]
Macrophages Moderate [5]
T-lymphocytes ) ) Expression is induced
Inducible/High o [31[5]

(Effector CD8+) upon activation.
T-lymphocytes (Naive)  Low/Undetectable [3]
Dendritic Cells Present [5][28]

B-lymphocytes

Generally low

Mast Cells

Present

[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the migration of neutrophils towards an LTB4 gradient.

Materials:
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e Human neutrophils isolated from peripheral blood.

o Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 um pore size).
e RPMI 1640 medium with 0.1% BSA.

e LTB4.

» Positive control: fMLP (10 nM).

» Negative control: Vehicle (e.g., ethanol).

 Staining solution (e.g., Diff-Quik).

o Microscope.

Procedure:

« |solate human neutrophils from healthy donor blood using a density gradient centrifugation
method (e.g., Ficoll-Paque).

o Resuspend the purified neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x
1076 cells/mL.

e Prepare serial dilutions of LTB4 in RPMI 1640 with 0.1% BSA (e.g., 0.1 nM, 1 nM, 10 nM,
100 nM). Also prepare the positive and negative controls.

e Add 200 pL of the chemoattractant solutions (LTB4 dilutions, fMLP, or vehicle) to the lower
wells of the Boyden chamber.

o Place the polycarbonate filter over the lower wells.
e Add 100 pL of the neutrophil suspension to the upper wells.
 Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

 After incubation, remove the filter and scrape off the non-migrated cells from the upper
surface.
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 Fix the filter in methanol and stain with a suitable stain (e.g., Diff-Quik).

e Mount the filter on a microscope slide and count the number of migrated cells in several
high-power fields.

o Express the results as the number of migrated cells per high-power field or as a chemotactic
index (fold increase over the negative control).

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to LTB4
stimulation.

Materials:

Leukocytes (e.g., neutrophils, monocytes, or a cell line expressing BLT1).

o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

e Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

o LTBA4.

¢ lonomycin (positive control).

e Vehicle (negative control).

o Fluorescence plate reader with kinetic reading capabilities.

Procedure:

o Harvest the cells and resuspend them in HBSS at a concentration of 1-2 x 1076 cells/mL.

o Load the cells with the calcium-sensitive dye by incubating with Fura-2 AM (e.g., 2-5 uM) or
Fluo-4 AM (e.g., 1-2 uM) at 37°C for 30-45 minutes in the dark.

o Wash the cells twice with HBSS to remove extracellular dye.
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Resuspend the cells in HBSS and dispense them into the wells of a black, clear-bottom 96-
well plate.

Allow the cells to equilibrate for 10-15 minutes at room temperature.

Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence
reading for 20-30 seconds.

Add LTB4 (final concentration, e.g., 10 nM) or controls to the wells and immediately begin
recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). For Fura-
2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For
Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

At the end of the recording, add ionomycin (e.g., 1 uM) to obtain the maximum calcium
signal, followed by a calcium chelator (e.g., EGTA) to obtain the minimum signal for
calibration (if using Fura-2).

Calculate the change in intracellular calcium concentration or the fluorescence ratio
(F340/F380 for Fura-2) over time.

Western Blot for Phospho-ERK1/2

Objective: To detect the phosphorylation of ERK1/2 in response to LTB4 stimulation.

Materials:

Leukocytes (e.g., neutrophils).

RPMI 1640 medium.

LTB4.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA).

SDS-PAGE gels and electrophoresis apparatus.
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e PVDF membrane.
o Transfer buffer and apparatus.
» Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

o Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total
ERK1/2.

o HRP-conjugated anti-rabbit IgG secondary antibody.
e Enhanced chemiluminescence (ECL) substrate.

e Imaging system.

Procedure:

o Culture the cells and serum-starve for 2-4 hours prior to stimulation to reduce basal ERK
phosphorylation.

o Stimulate the cells with LTB4 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30
minutes) at 37°C.

o Immediately after stimulation, place the cells on ice and wash once with ice-cold PBS.

e Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
» Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Determine the protein concentration of the supernatants using a protein assay.

o Denature equal amounts of protein (e.g., 20-30 ug) by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000
dilution in blocking buffer) overnight at 4°C.
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¢ \Wash the membrane three times with TBST.

¢ Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking
buffer) for 1 hour at room temperature.

e Wash the membrane three times with TBST.
» Detect the signal using an ECL substrate and an imaging system.[30][31]

o To normalize for protein loading, the membrane can be stripped and re-probed with an
antibody against total ERK1/2.[31][32]

Visualizations
LTB4/BLT1 Signaling Pathway
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Click to download full resolution via product page

Caption: LTB4/BLT1 Signaling Cascade.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b1683711?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Studying LTB4/BLT1

Signaling

Hypothesis Formulation
(e.g., LTB4 induces neutrophil chemotaxis)
Cell Culture/Isolation
(e.g., Isolate human neutrophils)

Treatment Plan
(LTB4 concentrations, time points,
use of inhibitors)

Cell Stimulation with LTB4

Perform Functional Assay
(e.g., Chemotaxis, Ca2+ mobilization,
Western blot)

Data Acquisition
(Microscopy, Plate Reader,
Imager)

Data Quantification
(Cell counting, Fluorescence intensity,
Band densitometry)

Statistical Analysis
Interpretation of Results
Conclusion & Future Directions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND
DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nim.nih.gov]

2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and
inflammation - PubMed [pubmed.ncbi.nim.nih.gov]

3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in
humans - PMC [pmc.ncbi.nlm.nih.gov]

4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed
[pubmed.ncbi.nim.nih.gov]

6. researchgate.net [researchgate.net]

7. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis -
PMC [pmc.ncbi.nim.nih.gov]

8. Mechanism of action of leukotriene B4: intracellular calcium redistribution in rabbit
neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Leukotriene B4-induced homologous desensitization of calcium mobilization and
phosphoinositide metabolism in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]
12. researchgate.net [researchgate.net]
13. PIBK/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

14. The PISK/AKT signalling pathway in inflammation, cell death and glial scar formation
after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1683711?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683711?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8288505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8288505/
https://pubmed.ncbi.nlm.nih.gov/17075244/
https://pubmed.ncbi.nlm.nih.gov/17075244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1490027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1490027/
https://pubmed.ncbi.nlm.nih.gov/12895595/
https://pubmed.ncbi.nlm.nih.gov/25480980/
https://pubmed.ncbi.nlm.nih.gov/25480980/
https://www.researchgate.net/figure/LTB4-activates-ERK1-2-JNK1-2-and-PI3K-AKT-via-BLT1-and-BLT2-in-a-PTX-dependent_fig1_23316466
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276054/
https://pubmed.ncbi.nlm.nih.gov/6317702/
https://pubmed.ncbi.nlm.nih.gov/6317702/
https://www.researchgate.net/figure/Schematic-representation-of-leukotriene-B4-signaling-events-augmenting_fig2_269182243
https://pubmed.ncbi.nlm.nih.gov/2839662/
https://pubmed.ncbi.nlm.nih.gov/2839662/
https://www.researchgate.net/publication/269182243_Leukotriene_B4_activates_intracellular_calcium_and_augments_human_osteoclastogenesis
https://www.researchgate.net/figure/LTB4-activates-PI3K-pathway-through-BLT1-BLT2-to-promote-migration-and-invasion-of-M2_fig9_376684395
https://www.cellsignal.com/pathways/by-research-area/pi3k-akt-mapk-signaling-pathways
https://pmc.ncbi.nlm.nih.gov/articles/PMC9436900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9436900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9436900/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

15. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-B1-induced
growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

16. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end
products (RAGE) - PubMed [pubmed.nchbi.nlm.nih.gov]

17. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of
Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1
Pathway - PMC [pmc.ncbi.nim.nih.gov]

18. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance
- PubMed [pubmed.ncbi.nim.nih.gov]

19. researchgate.net [researchgate.net]
20. researchgate.net [researchgate.net]

21. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled
receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

22. Real-time imaging of leukotriene B4 mediated cell migration and BLT1 interactions with 3-
arrestin - PubMed [pubmed.ncbi.nim.nih.gov]

23. Double life: How GRK2 and B-arrestin signaling participate in diseases - PMC
[pmc.ncbi.nlm.nih.gov]

24. B-arrestins in the Immune System - PMC [pmc.ncbi.nim.nih.gov]

25. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in
peripheral sensory neurons - PMC [pmc.nchi.nlm.nih.gov]

26. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced
neutrophil functions - PubMed [pubmed.ncbi.nim.nih.gov]

27. medchemexpress.com [medchemexpress.com]

28. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed
[pubmed.ncbi.nim.nih.gov]

29. Pro- and anti-inflammatory substances modulate expression of the leukotriene B4
receptor, BLT1, in human monocytes - PubMed [pubmed.ncbi.nim.nih.gov]

30. tools.thermofisher.com [tools.thermofisher.com]

31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled
receptors - PMC [pmc.ncbi.nim.nih.gov]

32. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the LTB4/BLT1
Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4747179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747179/
https://pubmed.ncbi.nlm.nih.gov/26813973/
https://pubmed.ncbi.nlm.nih.gov/26813973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911275/
https://pubmed.ncbi.nlm.nih.gov/22260680/
https://pubmed.ncbi.nlm.nih.gov/22260680/
https://www.researchgate.net/figure/LTB4-induced-ERK-JNK-and-NF-kB-activation-in-a-MAPK-and-ROSdependent-mechanism_fig3_23316466
https://www.researchgate.net/publication/382479957_Crosstalk_Between_MAPK_and_PI3KAKT_Signaling_Pathways_in_Cellular_Responses_Implications_for_Cancer_Therapy
https://pubmed.ncbi.nlm.nih.gov/15322228/
https://pubmed.ncbi.nlm.nih.gov/15322228/
https://pubmed.ncbi.nlm.nih.gov/21206474/
https://pubmed.ncbi.nlm.nih.gov/21206474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9929935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9929935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4467910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5391745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5391745/
https://pubmed.ncbi.nlm.nih.gov/1332129/
https://pubmed.ncbi.nlm.nih.gov/1332129/
https://www.medchemexpress.com/ONO4057.html
https://pubmed.ncbi.nlm.nih.gov/29042028/
https://pubmed.ncbi.nlm.nih.gov/29042028/
https://pubmed.ncbi.nlm.nih.gov/15728714/
https://pubmed.ncbi.nlm.nih.gov/15728714/
http://tools.thermofisher.com/content/sfs/manuals/BHO0021%20pr224%20revA5%20jun1608%20(Erk1&2%20[pTpY185-187]WB).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://www.researchgate.net/post/Western-blot-band-for-Erk-and-phophop-Erk
https://www.benchchem.com/product/b1683711#understanding-the-ltb4-blt1-signaling-pathway
https://www.benchchem.com/product/b1683711#understanding-the-ltb4-blt1-signaling-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1683711#understanding-the-ltb4-blt1-signaling-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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